Einecs 300-949-3

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 300-949-3 is a chemical listed under the European Union’s regulatory framework for existing substances. Under the REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulation, EINECS substances require rigorous safety assessments to address data gaps in toxicity, environmental persistence, and bioaccumulation. Computational tools like (Q)SAR (Quantitative Structure-Activity Relationships) and read-across approaches are critical for predicting these properties, particularly when experimental data are scarce.

Properties

CAS No. |

93965-02-7 |

|---|---|

Molecular Formula |

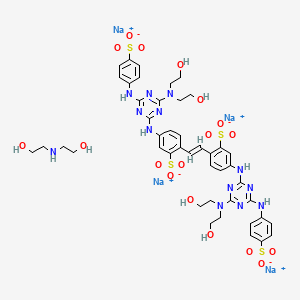

C44H51N13Na4O18S4 |

Molecular Weight |

1270.2 g/mol |

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C40H44N12O16S4.C4H11NO2.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;6-3-1-5-2-4-7;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);5-7H,1-4H2;;;;/q;;4*+1/p-4/b2-1+;;;;; |

InChI Key |

HHXYJCSELSEKOM-JGMWHDQESA-J |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 300-949-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent safety and environmental regulations .

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions involve the transformation of one or more substances into another. These reactions can be categorized into several types, including:

-

Synthesis Reactions : Involving the combination of two or more substances to form a new compound.

-

Decomposition Reactions : Where a single compound breaks down into simpler substances.

-

Substitution Reactions : Involving the replacement of one group in a molecule with another.

-

Elimination Reactions : Where a molecule loses a group to form a new compound.

Potential Reaction Pathways for Similar Compounds

While specific data on Einecs 300-949-3 is scarce, compounds with similar structures often undergo reactions such as nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. For instance, compounds containing aromatic rings or functional groups like amines and hydroxyls can participate in various organic reactions.

N,N-Dimethylaniline

N,N-Dimethylaniline (C₈H₁₁N) is a compound that can undergo various chemical reactions, such as electrophilic aromatic substitution. It acts as a nucleophile in reactions, facilitating the formation of new compounds through substitution mechanisms .

Oxybenzone

Oxybenzone (C₁₄H₁₂O₃) is another compound that, while not directly related to This compound , demonstrates how organic compounds can react. Oxybenzone is known for its use in sunscreens and can undergo degradation reactions under UV light .

Chemical Reaction Data Table

Given the lack of specific data on This compound , the following table provides a general overview of chemical reaction types and conditions that might be relevant for similar compounds:

| Reaction Type | Conditions | Example Compounds |

|---|---|---|

| Nucleophilic Substitution | Basic conditions, presence of nucleophile | N,N-Dimethylaniline |

| Electrophilic Aromatic Substitution | Presence of electrophile, catalysts like AlCl₃ | Aromatic compounds |

| Condensation Reactions | Heat, removal of water or alcohol | Aldehydes and ketones |

Scientific Research Applications

Einecs 300-949-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 300-949-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Toxicological Comparisons

Functional similarity is assessed based on shared industrial applications or toxicological endpoints. For example:

- 3.2–4.1), correlating with greater environmental persistence.

- Organothiophosphate pesticides (e.g., EINECS 222-588-1): While functionally distinct, these compounds share neurotoxic mechanisms. Computational models predict 300-949-3’s acute toxicity to daphnids (LC₅₀ = 12 mg/L) is lower than organothiophosphates (LC₅₀ = 0.5 mg/L).

Physicochemical Property Space Analysis

A comparative analysis of the ERGO (European Reference Substances) dataset and EINECS revealed that 28 reference substances cover >50% of the physicochemical space (e.g., log P, water solubility) of 56,703 EINECS compounds. This suggests that EINECS 300-949-3 likely falls within clusters of compounds with moderate bioavailability and reactivity, similar to industrial solvents or intermediates.

Research Findings and Data Gaps

RASAR Models : Machine learning-based read-across structure-activity relationships (RASAR) achieve >90% coverage of EINECS compounds using only 1,387 labeled analogs, highlighting the efficiency of similarity-based predictions.

QSAR Limitations : Only 54% of EINECS chemicals can be classified into QSAR-ready categories, with botanical extracts and complex mixtures posing challenges.

Regulatory Gaps : this compound’s safety profile remains partially unresolved due to insufficient experimental data, necessitating further in silico validation.

Q & A

Q. How can researchers mitigate bias in interpreting the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.